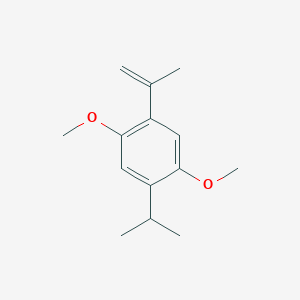
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is an organic compound with a complex structure It is characterized by the presence of methoxy groups, isopropyl groups, and a prop-1-en-2-yl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene typically involves several steps:
Starting Materials: The synthesis begins with a benzene derivative that already contains methoxy groups.
Addition of Prop-1-en-2-yl Group: The prop-1-en-2-yl group is introduced via a Friedel-Crafts alkylation reaction using appropriate alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalysts: Use of catalysts such as Lewis acids to facilitate the alkylation reactions.
Optimized Conditions: High temperature and pressure conditions to increase yield and efficiency.
Purification: Techniques such as distillation and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Applications De Recherche Scientifique
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell growth, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dimethoxybenzene: Lacks the isopropyl and prop-1-en-2-yl groups.
2,4-Dimethoxy-1-isopropylbenzene: Lacks the prop-1-en-2-yl group.
1,4-Dimethoxy-2-(prop-1-en-2-yl)benzene: Lacks the isopropyl group.
Uniqueness
1,4-Dimethoxy-2-(propan-2-yl)-5-(prop-1-en-2-yl)benzene is unique due to the combination of methoxy, isopropyl, and prop-1-en-2-yl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
875712-95-1 |
|---|---|
Formule moléculaire |
C14H20O2 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
1,4-dimethoxy-2-propan-2-yl-5-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C14H20O2/c1-9(2)11-7-14(16-6)12(10(3)4)8-13(11)15-5/h7-8,10H,1H2,2-6H3 |
Clé InChI |
QDUWJCARXNEBPJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C=C1OC)C(=C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






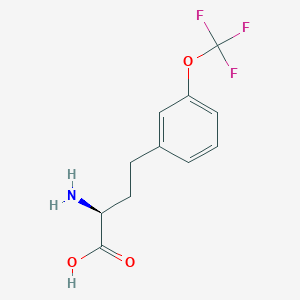
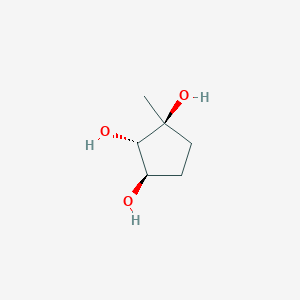
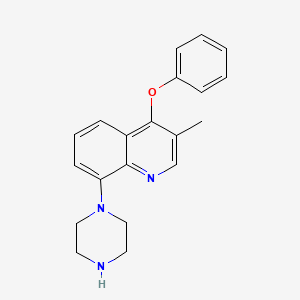

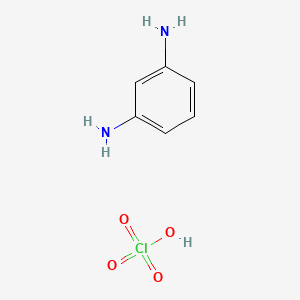
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
![(6S)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14176156.png)
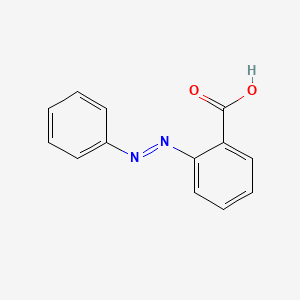
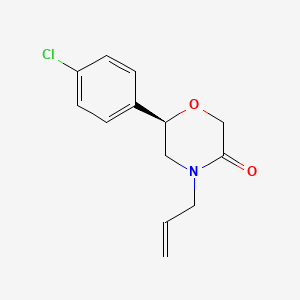
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
